molecular formula C9H5Cl2N B1583623 6,8-Dichloroquinoline CAS No. 703-66-2

6,8-Dichloroquinoline

Cat. No.: B1583623
CAS No.: 703-66-2
M. Wt: 198.05 g/mol
InChI Key: LAHRXLPRNCGSAB-UHFFFAOYSA-N
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Description

6,8-Dichloroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H5Cl2N It is a derivative of quinoline, characterized by the presence of chlorine atoms at the 6th and 8th positions of the quinoline ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

6,8-Dichloroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This compound’s interactions with proteins can also affect protein folding and stability, further influencing biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses to external stimuli. Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular metabolism can result in changes in energy production, biosynthesis, and overall cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors . These binding interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins. This modulation can result in changes in the expression levels of specific genes, thereby affecting cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, this compound can induce toxic or adverse effects, including cellular damage, organ toxicity, and alterations in physiological functions. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. The interactions of this compound with metabolic pathways can affect energy production, biosynthesis, and overall cellular metabolism, contributing to its biochemical effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a critical factor that determines its activity and function . This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed:

  • Substituted quinoline derivatives with various functional groups.
  • Quinoline N-oxides.
  • Complex aromatic systems through coupling reactions.

Comparison with Similar Compounds

Uniqueness of 6,8-Dichloroquinoline: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of chlorine atoms at the 6th and 8th positions allows for selective functionalization and the development of novel compounds with tailored properties .

Properties

IUPAC Name

6,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHRXLPRNCGSAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70300463
Record name 6,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

703-66-2
Record name 6,8-Dichloroquinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,8-Dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70300463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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